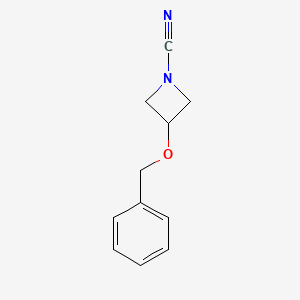
3-(Benzyloxy)azetidine-1-carbonitrile
Cat. No. B8577435
M. Wt: 188.23 g/mol
InChI Key: FYNJJNPBLZGHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06835727B2
Procedure details


Following general procedure 12, to a cold (0° C.), stirred solution of the alcohol (46) (173 mg, 1 equiv.) in DMF (2 mL) was added NaH,(60% in oil, 60 mg, 1.5 equiv.). The suspension was stirred at 0° C. for 30 minutes followed by the addition of the benzyl chloride (230 uL, 2 equiv.). The resulting suspension was poured into H2O and extracted with Et2O (3×). The combined organic extracts were washed with H2O and brine, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution: 10% EtOAc in hexane to 25% EtOAc in hexane) to afford the desired benzyl ether. The N-Boc group of the benzyl ether was then converted to the cyanamide (N—CN) following general procedure 3 (i.e. successive treatment with TFA and BrCN). The crude material was purified by flash chromatography (gradient elution: 10% EtOAc in hexane to 33% EtOAc in hexane) to afford the desired product 3-(benzyloxy)-1-cyanoazetidine (59).





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1C=CC=CC=1.[N:16]#[C:17][NH2:18].[C:19](O)(C(F)(F)F)=O.BrC#N>>[CH2:9]([O:8][CH:1]1[CH2:2][N:16]([C:17]#[N:18])[CH2:19]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#CN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography (gradient elution: 10% EtOAc in hexane to 33% EtOAc in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1CN(C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
